molecular formula C17H12BrFN2O2 B5915834 (5E)-3-[(4-bromophenyl)methyl]-5-[(3-fluorophenyl)methylidene]imidazolidine-2,4-dione

(5E)-3-[(4-bromophenyl)methyl]-5-[(3-fluorophenyl)methylidene]imidazolidine-2,4-dione

Cat. No.: B5915834
M. Wt: 375.2 g/mol
InChI Key: XPJSHOPOAOTHOO-OQLLNIDSSA-N
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Description

(5E)-3-[(4-bromophenyl)methyl]-5-[(3-fluorophenyl)methylidene]imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by the presence of a bromophenyl and a fluorophenyl group attached to the imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-[(4-bromophenyl)methyl]-5-[(3-fluorophenyl)methylidene]imidazolidine-2,4-dione typically involves a multi-step process. One common method includes the condensation of 4-bromobenzaldehyde with 3-fluorobenzaldehyde in the presence of a suitable base to form the corresponding imine. This imine is then cyclized with urea under acidic conditions to yield the imidazolidine-2,4-dione core structure. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of catalysts and automated systems can enhance the efficiency and scalability of the process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-[(4-bromophenyl)methyl]-5-[(3-fluorophenyl)methylidene]imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromophenyl and fluorophenyl groups can undergo nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of substituted imidazolidine derivatives.

Scientific Research Applications

(5E)-3-[(4-bromophenyl)methyl]-5-[(3-fluorophenyl)methylidene]imidazolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5E)-3-[(4-bromophenyl)methyl]-5-[(3-fluorophenyl)methylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-3-[(4-chlorophenyl)methyl]-5-[(3-fluorophenyl)methylidene]imidazolidine-2,4-dione
  • (5E)-3-[(4-methylphenyl)methyl]-5-[(3-fluorophenyl)methylidene]imidazolidine-2,4-dione
  • (5E)-3-[(4-nitrophenyl)methyl]-5-[(3-fluorophenyl)methylidene]imidazolidine-2,4-dione

Uniqueness

The uniqueness of (5E)-3-[(4-bromophenyl)methyl]-5-[(3-fluorophenyl)methylidene]imidazolidine-2,4-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromophenyl and fluorophenyl groups enhances its reactivity and potential for diverse applications compared to similar compounds with different substituents.

Properties

IUPAC Name

(5E)-3-[(4-bromophenyl)methyl]-5-[(3-fluorophenyl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrFN2O2/c18-13-6-4-11(5-7-13)10-21-16(22)15(20-17(21)23)9-12-2-1-3-14(19)8-12/h1-9H,10H2,(H,20,23)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPJSHOPOAOTHOO-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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